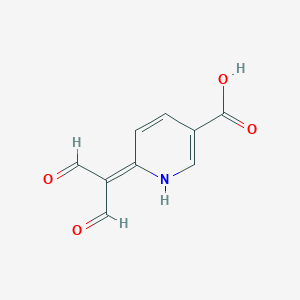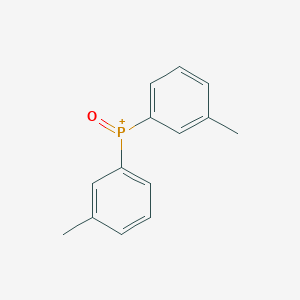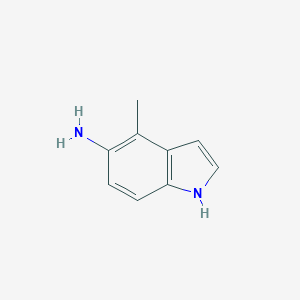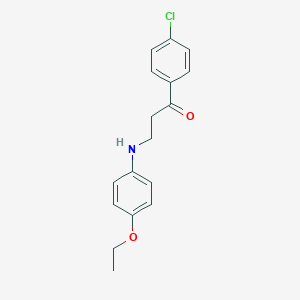
1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone” is a chemical compound with the molecular formula C17H20ClNO .
Molecular Structure Analysis
The molecular structure analysis of this compound would require detailed spectroscopic data and computational studies, which are not available in the search results .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone” would depend on the conditions and reagents used. Unfortunately, specific information about its reactivity or chemical transformations was not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for “1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone” were not found in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Complex Compounds
The compound 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone can be involved in the synthesis of complex organic compounds. For example, a study demonstrated the use of similar chlorophenyl propanone compounds in the synthesis of cyclic peroxides and 1,2-dioxanes, highlighting its potential as a precursor or intermediate in organic synthesis (Nishino et al., 1991); (Nishino et al., 1992).
Precursor in Chemical Reactions
The compound's structure allows it to act as a precursor in various chemical reactions. For example, similar compounds have been used in the synthesis of α-chlorinated aryl ketones, indicating the potential of 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone in similar reactions (Tsuruta et al., 1985).
Analytical Chemistry
- Spectroscopic Analysis: Compounds with structural similarities to 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone have been subjects in spectroscopic analysis studies, indicating its potential use in understanding chemical structures and reactions (Viji et al., 2020).
Material Science
- Optoelectronic Properties: Studies on similar chlorophenyl compounds have explored their optoelectronic and charge transport properties, suggesting possible applications of 1-(4-Chlorophenyl)-3-(4-ethoxyanilino)-1-propanone in the development of semiconductor devices (Shkir et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-2-21-16-9-7-15(8-10-16)19-12-11-17(20)13-3-5-14(18)6-4-13/h3-10,19H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDWVKOTFLFOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175783-75-2 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(4-ETHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

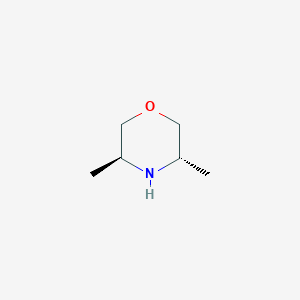
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)
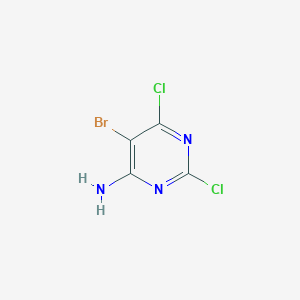

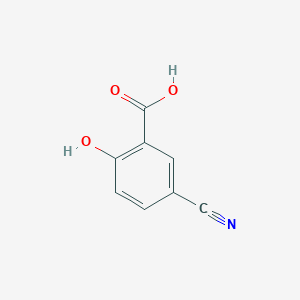
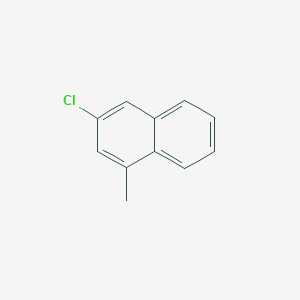

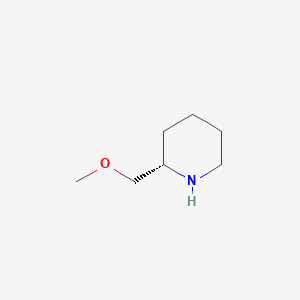
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)
